tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19ClN4O4S It is characterized by the presence of a piperazine ring substituted with a tert-butyl carbamate group and a 6-chloropyridazin-3-yl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Carbamate Group: The piperazine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.
Sulfonylation with 6-Chloropyridazine: The final step involves the sulfonylation of the piperazine derivative with 6-chloropyridazine-3-sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced under mild conditions to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-sulfonylated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the sulfonyl group can enhance the compound’s binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((6-aminopyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-((6-methylpyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-((6-fluoropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the 6-chloropyridazin-3-yl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug discovery and material science.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-6-8-18(9-7-17)23(20,21)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZKIQSMMKQWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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